

# An In-depth Technical Guide to 3-Chloro-4,5-difluoronitrobenzene

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## Compound of Interest

Compound Name: 3-Chloro-4,5-difluoronitrobenzene

Cat. No.: B1360161

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-Chloro-4,5-difluoronitrobenzene** (CAS No. 53780-44-2). This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> This document consolidates available data on its physical and chemical characteristics, provides detailed experimental protocols for its synthesis and typical reactions, and outlines its safety considerations. The content is structured to be a practical resource for researchers and professionals in organic synthesis and drug development.

## Chemical and Physical Properties

**3-Chloro-4,5-difluoronitrobenzene** is a poly-substituted aromatic compound with the molecular formula  $C_6H_2ClF_2NO_2$ . Its structure, featuring a nitro group and three halogen substituents, makes it a highly reactive and useful building block in organic synthesis. The strong electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution.

## Physical Properties

The key physical properties of **3-Chloro-4,5-difluoronitrobenzene** are summarized in the table below. It is typically a white solid at room temperature and requires specific storage

conditions to maintain its stability.[\[2\]](#)

Property	Value	Reference
CAS Number	53780-44-2	<a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>2</sub> ClF <sub>2</sub> NO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	193.54 g/mol	<a href="#">[2]</a>
Appearance	White solid	<a href="#">[1]</a>
Boiling Point	232.6 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.591 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	94.4 °C	<a href="#">[1]</a>
Refractive Index	1.531	<a href="#">[1]</a>
Storage Temperature	-20°C	<a href="#">[2]</a>

## Spectral Data

As of the compilation of this guide, detailed experimental spectral data (NMR, IR, Mass Spectrometry) for **3-Chloro-4,5-difluoronitrobenzene** is not readily available in public databases. Researchers are advised to acquire their own analytical data upon synthesis or procurement of this compound. Predicted spectral data can be computationally generated but should be confirmed with experimental results.

## Synthesis and Reactivity

### Synthesis

A plausible synthetic route to **3-Chloro-4,5-difluoronitrobenzene** involves the fluorination of a suitable polychlorinated nitrobenzene precursor. A general method adapted from the synthesis of related difluoronitrobenzene compounds is presented below. This reaction proceeds via a nucleophilic aromatic substitution where a chloride is displaced by a fluoride ion.

#### Experimental Protocol: Synthesis of **3-Chloro-4,5-difluoronitrobenzene**

This protocol is based on the general principle of halogen exchange (Halex) reaction, a common method for synthesizing fluorinated aromatic compounds.

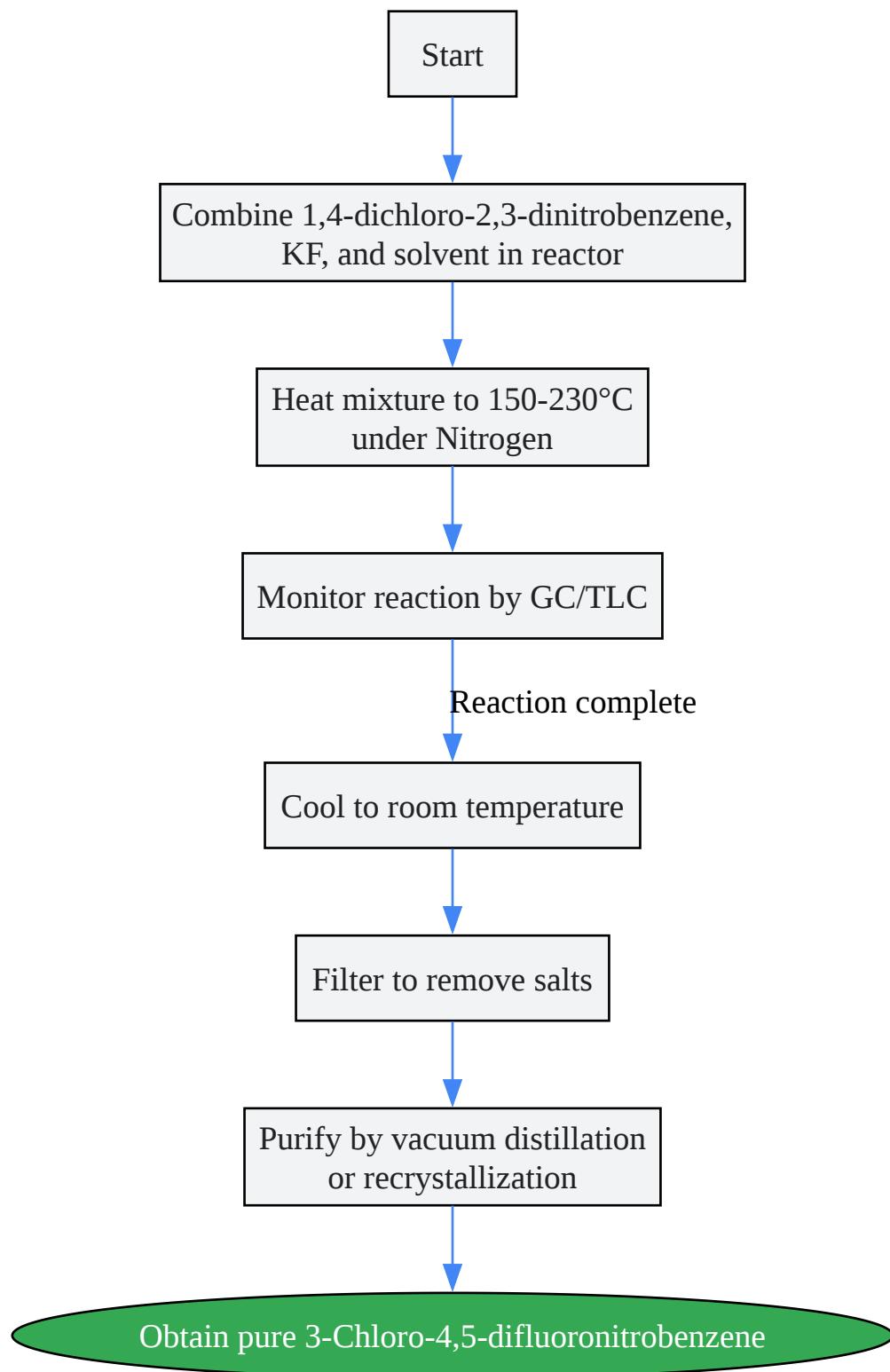
- Materials:

- 1,4-Dichloro-2,3-dinitrobenzene
- Potassium fluoride (spray-dried)
- Aprotic polar solvent (e.g., Sulfolane or Dimethyl Sulfoxide)
- Phase-transfer catalyst (e.g., a quaternary ammonium salt) (optional)

- Procedure:

- In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 1,4-dichloro-2,3-dinitrobenzene and the aprotic polar solvent.
- Add spray-dried potassium fluoride to the mixture. The molar ratio of KF to the starting material should be in slight excess.
- If used, add the phase-transfer catalyst.
- Heat the reaction mixture to a high temperature (typically in the range of 150-230°C) with vigorous stirring under a nitrogen atmosphere.
- Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove inorganic salts.
- The filtrate, containing the product, is then purified by vacuum distillation or recrystallization to yield **3-Chloro-4,5-difluoronitrobenzene**.

- Workflow Diagram:

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Synthesis workflow for **3-Chloro-4,5-difluoronitrobenzene**.

## Chemical Reactivity

The reactivity of **3-Chloro-4,5-difluoronitrobenzene** is dominated by nucleophilic aromatic substitution (SNAr). The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards attack by nucleophiles, particularly at the ortho and para positions relative to the nitro group.

The presence of three halogen atoms (one chlorine and two fluorine) provides multiple sites for substitution. The relative reactivity of the leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.

### General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

- **Addition of the Nucleophile:** A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
- **Elimination of the Leaving Group:** The aromaticity of the ring is restored by the elimination of the leaving group.



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General mechanism of nucleophilic aromatic substitution.

Due to the positions of the fluoro and chloro substituents relative to the nitro group, nucleophilic attack can occur at different positions, leading to a variety of substituted products. The specific site of attack will depend on the reaction conditions and the nature of the nucleophile. For instance, reactions with amines or alkoxides can be used to introduce nitrogen or oxygen-containing functional groups, which is a common strategy in the synthesis of pharmaceutical building blocks.

# Applications in Drug Development

**3-Chloro-4,5-difluoronitrobenzene** serves as a key starting material or intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its utility stems from the ability to selectively introduce substituents onto the aromatic ring via nucleophilic aromatic substitution. This allows for the construction of molecular scaffolds found in various active pharmaceutical ingredients (APIs). The presence of fluorine atoms is often desirable in drug candidates as it can enhance metabolic stability, binding affinity, and bioavailability.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Chloro-4,5-difluoronitrobenzene** (CAS 53780-44-2) is not widely available, data from closely related compounds such as 3-Chloro-4-fluoronitrobenzene suggest that this compound should be handled with care.

- General Hazards: Based on analogous compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[\[3\]](#)
- Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
- Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[\[2\]](#) The recommended storage temperature is -20°C.  
[\[2\]](#)
- Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations.

Researchers should always consult the most up-to-date Safety Data Sheet provided by the supplier before handling this chemical.

## Conclusion

**3-Chloro-4,5-difluoronitrobenzene** is a valuable chemical intermediate with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical

industries. Its reactivity, driven by the activating nitro group and multiple halogen leaving groups, allows for diverse functionalization through nucleophilic aromatic substitution. While there is a need for more publicly available experimental data, particularly spectral and detailed safety information, this guide provides a foundational understanding of its properties and applications for researchers in the field.

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## References

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